4-Bromo-2-ethoxycarbonylbenzoic acid
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Overview
Description
4-Bromo-2-ethoxycarbonylbenzoic acid is an organic compound with the molecular formula C10H9BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and an ethoxycarbonyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxycarbonylbenzoic acid typically involves the bromination of 2-ethoxycarbonylbenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the reactants in a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxycarbonylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxycarbonyl group can be oxidized to form carboxylic acids or other derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-ethoxycarbonylbenzoic acid or 4-thio-2-ethoxycarbonylbenzoic acid.
Oxidation Reactions: Products include 2-carboxy-4-bromobenzoic acid.
Reduction Reactions: Products include 2-ethoxycarbonylbenzoic acid.
Scientific Research Applications
4-Bromo-2-ethoxycarbonylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxycarbonylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom and the ethoxycarbonyl group can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methoxycarbonylbenzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-Chloro-2-ethoxycarbonylbenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromo-2-acetoxybenzoic acid: Similar structure but with an acetoxy group instead of an ethoxycarbonyl group.
Uniqueness
4-Bromo-2-ethoxycarbonylbenzoic acid is unique due to the presence of both the bromine atom and the ethoxycarbonyl group, which confer distinct reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the ethoxycarbonyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C10H9BrO4 |
---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
4-bromo-2-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C10H9BrO4/c1-2-15-10(14)8-5-6(11)3-4-7(8)9(12)13/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
KDHOTQIGSCDREO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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